Beta-Sheet Breaker Peptide iAbeta5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

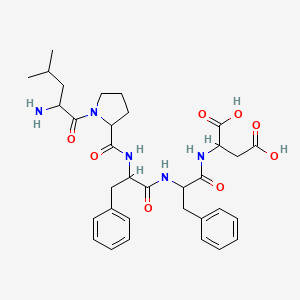

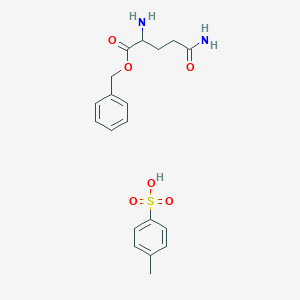

Beta-Sheet Breaker Peptide iAbeta5 is a peptide compound with the sequence H-Leu-Pro-Phe-Phe-Asp-OH. It has been shown to inhibit amyloidogenesis in rat brain models, significantly reducing amyloid beta-protein deposition and completely blocking the formation of amyloid fibrils . This compound is of particular interest in Alzheimer’s disease research due to its potential to prevent the aggregation of amyloid-beta peptides, which are implicated in the disease’s pathology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Beta-Sheet Breaker Peptide iAbeta5 is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified . The sequence H-Leu-Pro-Phe-Phe-Asp-OH is assembled step-by-step, with each amino acid being coupled to the chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The peptide is then lyophilized to obtain a stable, dry product .

Análisis De Reacciones Químicas

Types of Reactions

Beta-Sheet Breaker Peptide iAbeta5 primarily undergoes hydrolysis and peptide bond formation reactions. It is designed to be stable under physiological conditions, minimizing degradation and maintaining its efficacy in biological systems .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as DIC, HOBt, and trifluoroacetic acid (TFA) for cleavage from the resin. The peptide is typically synthesized under mild conditions to preserve its structure and functionality .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, H-Leu-Pro-Phe-Phe-Asp-OH. Any side products or impurities are removed during the purification process .

Aplicaciones Científicas De Investigación

Beta-Sheet Breaker Peptide iAbeta5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study peptide synthesis and stability.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mecanismo De Acción

Beta-Sheet Breaker Peptide iAbeta5 exerts its effects by binding to amyloid-beta peptides and preventing their aggregation into fibrils. This binding destabilizes preformed amyloid fibrils, leading to their disassembly . The peptide targets specific regions of the amyloid-beta sequence, disrupting the beta-sheet structure that is critical for fibril formation . This mechanism helps to reduce the toxic effects of amyloid-beta aggregation in neuronal cells .

Comparación Con Compuestos Similares

Beta-Sheet Breaker Peptide iAbeta5 is unique in its ability to inhibit amyloid-beta aggregation and disassemble preformed fibrils. Similar compounds include other beta-sheet breaker peptides such as KKLVFFA and fluorinated beta-sheet breaker peptides . These peptides also target amyloid-beta aggregation but may differ in their sequence, stability, and efficacy. This compound stands out due to its specific sequence and demonstrated effectiveness in reducing amyloid-beta deposition in vivo .

Similar Compounds

KKLVFFA: Another beta-sheet breaker peptide with a different sequence but similar mechanism of action.

Fluorinated Beta-Sheet Breaker Peptides: Peptides with fluorinated amino acids that prevent amyloid-beta aggregation.

Propiedades

IUPAC Name |

2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N5O8/c1-20(2)16-23(34)32(44)38-15-9-14-27(38)31(43)36-25(18-22-12-7-4-8-13-22)29(41)35-24(17-21-10-5-3-6-11-21)30(42)37-26(33(45)46)19-28(39)40/h3-8,10-13,20,23-27H,9,14-19,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAXQOLLAQGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/no-structure.png)

![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)

![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)

![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)

![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12320611.png)